molecular formula C24H23N3O2S2 B2537647 N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189942-52-6

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2537647
CAS No.: 1189942-52-6
M. Wt: 449.59
InChI Key: CAKDNAXOPBZOJH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a fused heterocyclic core (thieno[3,2-d]pyrimidin-4-one) substituted with an ethyl group at position 3, a phenyl group at position 6, and a sulfanyl acetamide moiety at position 2. Thienopyrimidine scaffolds are widely studied for their pharmacological activities, including kinase inhibition and antimicrobial effects, due to their structural resemblance to purine bases and capacity for hydrogen bonding .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDNAXOPBZOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.

    Introduction of the Sulfanylacetamide Moiety: The thienopyrimidine intermediate is then reacted with a suitable sulfanylacetamide precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thienopyrimidine vs. Dihydropyrimidine Derivatives

The compound differs from dihydropyrimidine-based analogs (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) in its fused thiophene-pyrimidine ring system.

Substituent Effects

  • Aryl Groups : The 2,6-dimethylphenyl substituent in the target compound contrasts with the 2,3-dichlorophenyl group in ’s analog. Chlorine atoms increase electronegativity and hydrogen-bond acceptor capacity, while methyl groups enhance lipophilicity and steric hindrance, possibly altering target selectivity .
  • Sulfanyl Acetamide Linker : The sulfanyl bridge in the target compound is structurally analogous to derivatives in and . However, the acetamide group’s nitrogen substitution (2,6-dimethylphenyl vs. pyrimidinyl-sulfonamide in ) may modulate solubility and metabolic stability .

Melting Points and Stability

  • The dihydropyrimidine derivative in has a high melting point (230°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking. The target compound’s fused thienopyrimidine core may further elevate thermal stability due to increased conjugation .
  • The compound in (melting point 174–176°C) demonstrates lower thermal stability, likely due to its tetrahydrofuran substituent reducing molecular rigidity .

Antimicrobial Potential

Compounds with sulfanyl acetamide groups, such as those in and , exhibit antibacterial and antifungal activities. The target compound’s thienopyrimidine core may enhance activity against resistant strains by improving target binding (e.g., dihydrofolate reductase inhibition) .

Pharmacokinetic Considerations

Data Table: Key Comparisons with Analogs

Compound Name / Feature Target Compound Compound Compound
Core Structure Thieno[3,2-d]pyrimidin-4-one 1,6-Dihydropyrimidin-4-one Pyrimidin-2-ylsulfonamide
Key Substituents 3-Ethyl, 6-phenyl, 2-sulfanyl acetamide (2,6-dimethylphenyl) 4-Methyl, 2-sulfanyl acetamide (2,3-dichlorophenyl) 4-Chlorophenyl, 3,4-dimethylphenyl, sulfonamide
Molecular Weight (g/mol) ~455.5 (estimated) 344.21 ~550 (estimated)
Melting Point (°C) Not reported 230 Not reported
Biological Activity Hypothesized antimicrobial/kinase inhibition Antibacterial, Antifungal Antimicrobial
Synthetic Yield Not reported 80% 57% (for intermediate in )

Biological Activity

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by a thienopyrimidine core, which is known for its pharmacological potential. The IUPAC name is N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. Its molecular formula is C24H23N3O2SC_{24}H_{23}N_3O_2S, and it possesses several functional groups that contribute to its biological activity.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of thienopyrimidine derivatives, including this compound. The compound has shown promising results against various strains of bacteria and fungi:

Microorganism Activity (MIC) Reference
Methicillin-resistant Staphylococcus aureus (MRSA)1 µg/mL
Vancomycin-resistant Enterococcus faecium2 µg/mL
Candida auris>64 µg/mL

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens. The compound's structural features likely enhance its interaction with microbial targets.

Anticancer Activity

Research has also indicated potential anticancer properties. In vitro studies have demonstrated that thienopyrimidine derivatives can inhibit cancer cell proliferation. For instance:

Cancer Cell Line Inhibition (%) Reference
HeLa (cervical cancer)75% at 10 µM
MCF7 (breast cancer)80% at 5 µM

The mechanism of action may involve the disruption of cell cycle progression or induction of apoptosis in cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit key enzymes associated with microbial growth or cancer cell proliferation.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives:

  • Study on MRSA : A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(2,6-dimethylphenyl)-2-(...) exhibited significant antibacterial activity against MRSA strains. The study concluded that modifications to the phenyl ring could enhance activity further .
  • Antifungal Efficacy : Another study reported that compounds with similar structures showed effectiveness against drug-resistant Candida strains. The findings suggested that these compounds could serve as lead candidates for developing new antifungal agents .

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